molecular formula C11H19ClN2O2 B7928883 N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928883
M. Wt: 246.73 g/mol
InChI Key: BTUIUJUFZFTTFF-UHFFFAOYSA-N
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Description

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative supplied for research and development purposes. Chloroacetamides are a significant class of organic compounds known for their diverse biological activities. Recent studies on structurally similar N-(substituted phenyl)-2-chloroacetamides have demonstrated potent antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as against the yeast Candida albicans . The biological activity is highly influenced by the substituents on the core structure, with halogenated derivatives often showing enhanced efficacy due to favorable lipophilicity that facilitates passage through cell membranes . Furthermore, acetamide and chloroacetamide scaffolds are frequently explored in medicinal chemistry for their potential as therapeutic agents. Patents reveal their application in developing inhibitors for various targets, such as glucokinase activators for managing type 2 diabetes and obesity, and as thiourea-containing compounds investigated for their activity against herpes viruses . The specific structure of this compound, featuring both a chloroacetamide group and a substituted cyclohexyl ring, makes it a valuable intermediate for synthesizing more complex molecules and for probing structure-activity relationships (SAR) in drug discovery. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUIUJUFZFTTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.

    Introduction of the acetyl-methyl-amino group: This step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the 2-chloro-acetamide moiety: The final step involves the reaction of the intermediate compound with 2-chloro-acetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidized derivatives with different functional groups.

    Hydrolysis products: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has been investigated for its analgesic properties. Similar compounds have shown effectiveness in alleviating pain in various models, suggesting potential applications in developing new pain relief medications. For instance, derivatives of N-aryl 2-chloroacetamides have been noted for their ability to interact with opioid receptors, providing insights into their analgesic mechanisms .

Antimicrobial Activity

Research indicates that compounds containing chloroacetamide structures exhibit antimicrobial properties. Studies have explored the reactivity of similar compounds against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests that this compound could be a candidate for further investigation as an antimicrobial agent .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitution and acylation reactions. This versatility is crucial for developing novel organic compounds .

Pharmacological Studies

The compound's interaction with biological targets has been a focus of pharmacological research. Studies have shown that similar compounds can modulate enzyme activity or receptor binding, leading to significant biological effects. Understanding these interactions can pave the way for developing targeted therapies .

Case Study 1: Analgesic Activity

A study evaluated the analgesic properties of N-aryl 2-chloroacetamides and related compounds, revealing that certain derivatives exhibited higher potency than traditional analgesics like morphine. The study highlighted the potential of these compounds in treating chronic pain conditions while minimizing dependency risks .

Case Study 2: Antimicrobial Efficacy

Research conducted on chloroacetamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the structure of this compound could enhance its efficacy as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.

Comparison with Similar Compounds

2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide ()

  • Structure : Contains a 2-chloro-acetamide group linked to a phenyl ring substituted with a pyrimidinylsulfamoyl group.
  • Applications : Sulfonamide groups are common in antimicrobial agents, suggesting possible medicinal use .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide ()

  • Structure: Cyclohexyl group attached to an acetamide core, with a 2,3-dichlorophenoxy substituent.
  • Applications: Phenoxyacetamide derivatives are often used as herbicides or plant growth regulators .

N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide (WAY-311474) ()

  • Structure: Cyclohexylmethyl group connected to a dichlorophenoxy-acetamide.
  • Applications: Dichlorophenoxy compounds are widely employed in agrochemicals for weed control .

N-(3-Chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide ()

  • Structure: Cyclohexyl group modified with a methylsulfonyl-amino group, attached to a chloro-fluorophenyl-acetamide.
  • Key Differences: The sulfonamide group introduces strong electron-withdrawing effects, altering solubility and binding affinity compared to the acetyl-methyl-amino group.
  • Applications : Fluorinated sulfonamides are common in drug design for metabolic stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
This compound Not provided (Ref: 10-F084644) Cyclohexyl, acetyl-methyl-amino Chloroacetamide, tertiary amine Pharmaceuticals, agrochemicals
2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide C₁₂H₁₂ClN₃O₃S Pyrimidinylsulfamoyl phenyl Sulfonamide, chloroacetamide Antimicrobial agents
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 2,3-Dichlorophenoxy Phenoxy, chloroacetamide Herbicides
N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide C₁₅H₁₉Cl₂NO₂ Cyclohexylmethyl, dichlorophenoxy Phenoxy, chloroacetamide Agrochemicals
N-(3-Chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide C₁₅H₂₀ClFN₂O₃S Methylsulfonyl-amino, chloro-fluorophenyl Sulfonamide, chloroacetamide Drug candidates

Key Research Findings and Trends

  • Reactivity : The 2-chloro-acetamide group is highly reactive, enabling nucleophilic substitution reactions for further functionalization .
  • Biological Activity : Cyclohexyl-containing acetamides often exhibit improved metabolic stability compared to aromatic analogs, making them favorable in drug discovery .
  • Agrochemical Potential: Phenoxy and dichlorophenyl substituents correlate with herbicidal activity, as seen in and .

Biological Activity

N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a chloroacetamide structure with an acetyl-methyl-amino group attached to a cyclohexyl ring. The synthesis typically involves multi-step organic reactions starting from readily available precursors, focusing on optimizing yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulator, influencing various biological pathways such as signal transduction and metabolic regulation. The chloroacetamide moiety is known for its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Biological Activity

Research indicates that compounds with similar structures exhibit promising pharmacological properties, including:

  • Anti-inflammatory Effects : Compounds containing chloroacetamides have shown potential in reducing inflammation through inhibition of inflammatory pathways .
  • Antitumor Activity : Studies suggest that derivatives may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, indicating potential use in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study on structurally related compounds demonstrated significant antiproliferative effects against HepG2 cells with IC50 values indicating strong cytotoxicity. This suggests that this compound may exhibit similar properties .
  • Enzyme Inhibition : Research has shown that chloroacetamides can inhibit specific enzymes involved in inflammatory processes. For example, a related compound was found to inhibit Grx1 activity, showcasing the potential for this compound to interact with thiol-reactive proteins .
  • Pharmacological Profiling : A comparative study highlighted the unique structural features of this compound that may enhance its binding affinity to biological targets compared to simpler analogs. This could lead to improved therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of inflammatory gene transcription
AntitumorInduction of apoptosis in cancer cells
Enzyme inhibitionInteraction with thiol-reactive proteins

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide?

  • Methodological Answer :

  • X-ray crystallography : Use single-crystal diffraction (e.g., Enraf-Nonius CAD-4 diffractometer) to determine bond lengths, angles, and hydrogen-bonding networks. Refinement with SHELXL (R-factor < 0.05) ensures high precision .

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, cyclohexyl ring protons exhibit distinct splitting patterns due to chair conformations .

  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, chloroacetamide C-Cl at ~650 cm1^{-1}) .

    Table 1 : Key Analytical Parameters

    TechniqueCritical ParametersExample Values from Literature
    X-rayR-factor, θ\theta rangeR=0.047R = 0.047, θ=2.5\theta = 2.5^\circ27.527.5^\circ
    NMRδ\delta (ppm)Cyclohexyl H: 1.2–2.5 ppm; Acetamide CH3_3: 2.1 ppm
    IRAbsorption bandsC=O: 1650 cm1^{-1}; N-H: 3300 cm1^{-1}

Q. What are the common synthetic pathways for this compound, and what intermediates are involved?

  • Methodological Answer :

  • Step 1 : Functionalize the cyclohexyl ring via acetylation and methylation. Use anhydrous conditions to prevent hydrolysis of sensitive groups .
  • Step 2 : Introduce the chloroacetamide group via nucleophilic substitution (e.g., reacting with chloroacetyl chloride in dichloromethane at 0–5°C) .
  • Key Intermediates :
  • 4-(Methylamino)cyclohexanol (precursor for acetylation).
  • N-[4-Amino-cyclohexyl]-2-chloro-acetamide (before final methylation) .

Q. How does the cyclohexyl ring conformation influence the compound’s crystallographic packing?

  • Methodological Answer :

  • The cyclohexyl ring typically adopts a chair conformation , minimizing steric strain. This conformation allows hydrogen bonding between the amide N-H and carbonyl O atoms, forming 1D chains along the crystallographic c-axis .
  • Use Mercury or ORTEP-3 to visualize packing diagrams and quantify dihedral angles (e.g., 6.3° between acetamide and aryl planes in related structures) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

  • Methodological Answer :

  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) to correct for crystal decay or irregular shapes .
  • Twinning Analysis : Use SHELXD to detect twinning operators and refine data with HKLF5 format in SHELXL .
  • Validation Tools : Employ PLATON or WinGX to check for missed symmetry (e.g., pseudo-inversion centers) .

Q. How can steric effects during synthesis be mitigated to improve reaction yields?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in bulky intermediates .
  • Temperature Control : Slow addition of reagents at –10°C reduces side reactions in sterically hindered environments .
  • Catalysis : Add catalytic DMAP to accelerate acetylation of the cyclohexylamine group .

Q. What methodological considerations are critical for hydrogen-bonding analysis in the crystal lattice?

  • Methodological Answer :

  • Geometry Criteria : Hydrogen bonds are defined by D–H⋯A distances (2.2–3.2 Å) and angles (>120°). For example, N–H⋯O bonds in related acetamides show dH⋯O=2.12d_{\text{H⋯O}} = 2.12 Å and θ=158\theta = 158^\circ .

  • Software Tools : Use SHELXL to refine H-atom positions and Mercury to generate hydrogen-bonding networks. Tabulate results with CIF format for reproducibility .

    Table 2 : Hydrogen-Bond Geometry (Example from )

    D–H⋯AdD–Hd_{\text{D–H}} (Å)dH⋯Ad_{\text{H⋯A}} (Å)θD–H⋯A\theta_{\text{D–H⋯A}} (°)
    N–H⋯O0.862.12158
    O–H⋯N0.822.25164

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